molecular formula C15H22 B1358932 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene CAS No. 34918-83-7

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene

Cat. No.: B1358932
CAS No.: 34918-83-7
M. Wt: 202.33 g/mol
InChI Key: CREVEHRNNVVLHE-UHFFFAOYSA-N
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Description

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene (CAS: 34918-83-7) is an organic compound with the molecular formula C₁₅H₂₂ and a molecular weight of 202.34 g/mol . Structurally, it features a propene chain attached to a substituted aromatic ring containing a tert-butyl group at the para position and methyl groups at the 2- and 6-positions (Figure 1). The compound is commercially available with a typical purity of 97% and is primarily used in research and specialty chemical applications . Limited data on its physical properties (e.g., boiling point, melting point) and safety profiles are available in the provided sources, though precautionary handling is advised due to unspecified hazards .

Properties

IUPAC Name

5-tert-butyl-1,3-dimethyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-7-8-14-11(2)9-13(10-12(14)3)15(4,5)6/h7,9-10H,1,8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREVEHRNNVVLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC=C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641232
Record name 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34918-83-7
Record name 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene typically involves the alkylation of 4-tert-butyl-2,6-dimethylphenol with propene. This reaction can be catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often include elevated temperatures and controlled addition of propene to ensure the desired substitution pattern.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the propene group to an alkane, resulting in 3-(4-Tert-butyl-2,6-dimethylphenyl)propane.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Products include 3-(4-Tert-butyl-2,6-dimethylphenyl)propanol, 3-(4-Tert-butyl-2,6-dimethylphenyl)propanone, and 3-(4-Tert-butyl-2,6-dimethylphenyl)propanoic acid.

    Reduction: The major product is 3-(4-Tert-butyl-2,6-dimethylphenyl)propane.

    Substitution: Halogenated derivatives such as 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-chloropropene or 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-bromopropene.

Scientific Research Applications

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Studies on its biological activity and potential as a pharmacophore are ongoing.

    Medicine: Research is being conducted on its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene involves its interaction with specific molecular targets. The propene group can undergo electrophilic addition reactions, while the phenyl ring can participate in aromatic substitution reactions. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene with structurally related compounds sharing the molecular formula C₁₅H₂₂ , as well as derivatives with modified functional groups.

Structural Isomers and Analogues

Compound Name CAS Number Structure/Substituents Key Differences
This compound 34918-83-7 Propene + tert-butyl/methyl-substituted benzene Reference compound for comparison
l-Calamenene 483-77-2 Bicyclic sesquiterpene Natural product; bicyclic framework
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene 1460-96-4 Tetrahydronaphthalene + isopropyl/methyl Polycyclic structure; higher rigidity

Key Observations:

  • Structural Diversity: Despite sharing the molecular formula C₁₅H₂₂, the three isomers exhibit distinct frameworks. The target compound is a monocyclic aromatic system, whereas l-Calamenene (a sesquiterpene) and 8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene are polycyclic .
  • Functional Groups: The tert-butyl and methyl groups in the target compound enhance steric hindrance compared to the isopropyl and methyl groups in the tetrahydronaphthalene derivative. This may influence reactivity and solubility.
  • Applications: While the target compound is cited in patent compositions with biopesticides , l-Calamenene is associated with natural fragrance and medicinal uses. The tetrahydronaphthalene derivative’s applications are unspecified in the evidence.

Functionalized Derivatives

A patent (PCT/US12/061508) references 3-(4-chloro-2,6-dimethylphenyl)-4-hydroxy-8-oxa-1-azaspiro[4.5]dec-3-en-2-one (Claim 43a), a spirocyclic lactam derivative with a chloro substituent . Key differences include:

  • Functional Complexity: The addition of a lactam ring and hydroxyl group introduces hydrogen-bonding capacity, which is absent in the target compound.

Commercial and Physical Properties

  • Availability: All three isomers are commercially available, with suppliers listed in and . The target compound is stocked in China, the U.S., and Germany, with variable pricing .
  • Purity and Handling: The target compound is sold at 97% purity , while data for the isomers are unspecified. Safety profiles for all compounds lack detailed hazard codes in the provided evidence .

Research and Patent Relevance

  • Gaps in Data: Physical properties (e.g., boiling points, solubility) and detailed toxicological profiles are absent in the provided sources, limiting direct comparative analysis.

Biological Activity

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound features a propene group attached to a phenyl ring that is further substituted with a tert-butyl group and two methyl groups. This configuration contributes to its steric hindrance and reactivity.
  • Molecular Formula : C15H22
  • Molecular Weight : 218.34 g/mol

Target of Action

This compound acts primarily as a deoxofluorinating agent , which allows it to interact with various biochemical targets through fluorination reactions. This mechanism is essential in modifying the properties of target molecules, potentially influencing their biological activity.

Mode of Action

The compound's interaction involves replacing an oxygen atom in target molecules with fluorine. This substitution can significantly alter the chemical and biological behavior of these molecules, affecting their interactions within biochemical pathways.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications due to its ability to modulate biochemical pathways. Ongoing studies are exploring its efficacy in various medical contexts, particularly in pharmacology where it may serve as a pharmacophore for drug development.

Cytotoxicity and Safety Profile

Initial assessments have shown that this compound exhibits low cytotoxicity in vitro, indicating potential safety for therapeutic use. Studies involving cell viability assays suggest minimal impact on cell proliferation at concentrations up to 100 µM .

Case Study: In Vivo Efficacy

A study focusing on related compounds demonstrated substantial improvements in biological activity through structural modifications. Although specific data on this compound is limited, insights from these studies suggest that similar structures can lead to significant therapeutic effects when optimized .

Comparative Analysis

A comparison with similar compounds reveals that while many share the deoxofluorinating property, this compound's unique steric configuration may confer distinct advantages in terms of selectivity and efficacy against specific targets.

Compound NameStructure FeaturesBiological ActivityRemarks
This compoundPropene with tert-butyl and dimethyl substitutionsLow cytotoxicity; potential therapeutic applicationsOngoing research
4-Tert-butyl-2,6-dimethylphenolSimilar substitutions without propeneModerate enzyme inhibitionEstablished applications in enzyme studies
4-Tert-butyl-2,6-dimethylphenylsulfur trifluorideSulfur trifluoride substitutionVaries based on target interactionsExplored for industrial applications

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